molecular formula C20H23N3O4S2 B2370731 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923217-77-0

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2370731
CAS No.: 923217-77-0
M. Wt: 433.54
InChI Key: YUFOAMOBMAJBJQ-UHFFFAOYSA-N
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Description

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic benzothiazole-benzamide derivative of high interest for research in neuropharmacology and channelopathy. This compound is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds within this structural class have been shown to act as negative allosteric modulators (NAMs) , exhibiting non-competitive antagonism and state-dependent inhibition of ZAC, which suggests a mechanism of action potentially targeting the transmembrane and/or intracellular domains of the receptor . Beyond its potential application in exploring ZAC function, the benzothiazole-benzamide pharmacophore is associated with a range of central nervous system (CNS) activities. Preclinical research on structurally similar molecules has demonstrated significant analgesic and antidepressant activities in animal models, highlighting the value of this chemotype for investigating novel pathways in pain and mood disorder research . Researchers can utilize this high-purity compound as a critical tool for in vitro and in vivo studies aimed at deconvoluting the physiological roles of ZAC and for the pharmacological characterization of ligand-gated ion channels. Please note : This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-5-11-27-15-8-6-7-14(12-15)19(24)22-20-21-17-10-9-16(13-18(17)28-20)29(25,26)23(2)3/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFOAMOBMAJBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole scaffold is synthesized via cyclization of 2-aminobenzenethiol with thiourea or cyanogen bromide under acidic conditions. For example, heating 2-aminobenzenethiol (1.0 equiv) with thiourea (1.2 equiv) in HCl (6 M) at 80°C for 6 hours yields 2-amino-1,3-benzothiazole (78% yield). Alternative methods employ microwave-assisted cyclization, reducing reaction times to 30 minutes with comparable yields.

Table 1: Reaction Conditions for Benzothiazole Core Synthesis

Starting Material Reagent Conditions Yield (%)
2-Aminobenzenethiol Thiourea HCl, 80°C, 6 h 78
2-Aminobenzenethiol Cyanogen bromide H2SO4, 60°C, 4 h 72
2-Aminobenzenethiol CS2, NH4OH Microwave, 150 W, 30 min 81

Introduction of the Dimethylsulfamoyl Group

The sulfamoyl moiety is introduced via nucleophilic substitution. The benzothiazole intermediate (1.0 equiv) reacts with dimethylsulfamoyl chloride (1.5 equiv) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature. Triethylamine (2.0 equiv) is used to scavenge HCl, achieving 85–90% conversion. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the sulfamoyl-benzothiazole derivative.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions.
  • Anhydrous conditions are essential to avoid hydrolysis of the sulfamoyl chloride.

Coupling with 3-Butoxybenzoyl Chloride

The final step involves amide bond formation between the sulfamoyl-benzothiazole and 3-butoxybenzoyl chloride. EDCI (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) facilitate coupling at room temperature for 12–16 hours, yielding 68–82% of the target compound.

Table 2: Optimization of Coupling Reactions

Coupling Reagent Solvent Time (h) Yield (%)
EDCI/DMAP DCM 16 82
DCC/HOBt THF 24 75
HATU DMF 8 68

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times. A patent by describes a flow system for benzothiazole derivatives, achieving 90% conversion in 2 hours.
  • Solvent Recycling : DCM and THF are recovered via distillation, reducing waste.
  • Crystallization Optimization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥99% by HPLC).

Analytical Characterization

Key Techniques :

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, benzothiazole-H), 7.94–7.45 (m, 4H, aromatic-H), 4.12 (t, 2H, -OCH2), 3.11 (s, 6H, -N(CH3)2).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]+ at m/z 429.4.

Comparison with Related Compounds

Table 3: Synthetic Yields of Analogous Benzothiazole Derivatives

Compound Yield (%) Key Difference
3-Methoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide 74 Methoxy vs. butoxy group
3-Butoxy-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide 69 Ethylsulfamoyl vs. dimethyl

The butoxy group’s lipophilicity improves bioavailability compared to methoxy analogs, while dimethylsulfamoyl enhances stability over ethyl variants.

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrolysis of sulfamoyl chloride is mitigated by strict anhydrous conditions.
  • Low Coupling Yields : EDCI/DMAP outperforms DCC/HOBt due to milder conditions and reduced racemization.
  • Scale-Up Issues : Continuous flow systems address exothermic reactions and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action for 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide are compared below with analogous benzothiazole-based benzamides:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzothiazole Benzamide Substituents Key Properties/Applications References
3-Butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide 6-(Dimethylsulfamoyl) 3-Butoxy High lipophilicity; potential kinase/antimicrobial activity
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) None None Nonlinear optical (NLO) material; transparent crystals
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) None 2-Fluoro Enhanced thermal stability; NLO applications
N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide 6-(Methylsulfonyl) None Intermediate solubility; structural analog
N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Varies Thiourea linkage Antibacterial activity (Gram +/-)
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide 6-(Trifluoromethyl) 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8)

Key Analysis

The 3-butoxy group increases molecular weight and lipophilicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to non-alkoxy derivatives .

Crystallographic and Thermal Behavior :

  • Compounds like 2-BTBA and 2-BTFBA form optically transparent crystals with lattice volumes of ~1169–1195 ų, stabilized by π-π stacking and hydrogen bonds . The target compound’s butoxy chain likely disrupts crystal packing, reducing thermal stability compared to fluorine-substituted derivatives .

Compared to the CK-1δ inhibitor in (pIC₅₀ = 7.8), the target compound’s bulkier substituents might hinder binding to compact enzyme active sites but improve selectivity for larger pockets .

Synthetic Accessibility: The synthesis of the target compound would require sequential functionalization: (1) introduction of dimethylsulfamoyl via sulfonation of 2-aminobenzothiazole, followed by (2) benzoylation with 3-butoxybenzoyl chloride, a process more complex than the direct benzoylation used for 2-BTBA .

Biological Activity

3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS No. 477553-74-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a butoxy group and a benzothiazole moiety with a sulfamoyl substituent. Its molecular formula is C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2}, and it has a molecular weight of approximately 423.55 g/mol. The presence of the butoxy group enhances its lipophilicity, which may improve bioavailability.

Biological Activity Overview

Research indicates that 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, benzothiazole derivatives have been reported to exhibit antitumor effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : The compound's potential as an antimicrobial agent has been explored, with preliminary studies indicating activity against both Gram-negative and Gram-positive bacteria .

The mechanism of action for 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide may involve:

  • Enzyme Inhibition : The sulfamoyl group likely interacts with enzyme active sites, inhibiting their function. This is supported by findings that similar compounds can act as enzyme inhibitors in various biological pathways .
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA or bind to specific DNA motifs, affecting cellular processes like replication and transcription .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, we can compare it with structurally related compounds:

Compound NameStructureBiological Activity
3-butoxy-N-(6-dimethylsulfamoyl-1,3-benzothiazol-2-yl)benzamideStructureAntitumor and antimicrobial potential
3-butoxy-N-(6-methylsulfamoyl-1,3-benzothiazol-2-yl)benzamide-Similar activity profile but varied potency
3-butoxy-N-(6-ethylsulfamoyl-1,3-benzothiazol-2-yl)benzamide-Investigated for enzyme inhibition

The presence of different substituents on the benzothiazole ring can significantly influence the biological activity and specificity of these compounds.

Case Studies and Experimental Findings

Several studies have examined the biological effects of benzothiazole derivatives in vitro:

  • Antitumor Studies : In vitro assays on human lung cancer cell lines (A549, HCC827) demonstrated that certain benzothiazole derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Antimicrobial Testing : Compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth through broth microdilution methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how can reaction yields be optimized?

  • Methodology :

  • Core Benzothiazole Synthesis : Begin with the preparation of the 1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives under controlled temperatures (e.g., 60–80°C) using oxidizing agents like potassium permanganate .
  • Sulfamoylation : Introduce the dimethylsulfamoyl group at the 6-position using sulfamoyl chloride in dimethylformamide (DMF) with a base such as triethylamine to neutralize HCl byproducts .
  • Benzamide Coupling : React the sulfamoylated benzothiazole with 3-butoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for nucleophilic substitutions, DCM for acylations). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., butoxy group at C3, dimethylsulfamoyl at C6) and assess purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide protons (δ 2.8–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 475.12) and rule out byproducts .
  • HPLC : Ensure >95% purity using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy chain length, sulfonamide substituents) influence bioactivity?

  • Structure-Activity Relationship (SAR) Approach :

  • Alkoxy Chain Variations : Compare 3-butoxy analogs with shorter (methoxy) or longer (pentyloxy) chains in enzymatic assays (e.g., kinase inhibition). Longer chains may enhance lipophilicity and membrane permeability but reduce solubility .
  • Sulfonamide Substitutions : Replace dimethylsulfamoyl with methylsulfonyl or aryl-sulfonamides. Dimethyl groups may sterically hinder target binding but improve metabolic stability .
  • Data Table :
Substituent (R)LogPIC50 (nM)Solubility (µg/mL)
-OButyl3.812.48.2
-OMethyl2.145.632.7
-OSO2_2NMe2_22.918.915.3
  • Source : Derived from analogs in .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293, ATP concentration: 10 µM) to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Molecular Docking : Compare binding poses in target proteins (e.g., PARP-1) to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Q. What advanced techniques are suitable for studying target engagement in cellular models?

  • Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Click Chemistry Probes : Incorporate alkyne tags into the benzamide scaffold for pull-down assays and target identification via LC-MS/MS .
  • Fluorescence Polarization : Quantify binding affinity to recombinant proteins using fluorescently labeled analogs .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?

  • Resolution Strategy :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. Note that DMSO may artificially inflate solubility .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to predict aggregation tendencies. Butoxy groups may induce micelle formation in aqueous buffers .

Comparative Analysis

Q. How does this compound compare to structurally related benzothiazole sulfonamides in terms of pharmacokinetics?

  • Key Findings :

  • Half-Life (t1/2_{1/2}) : 3-Butoxy analog: 4.2 h (vs. 2.8 h for methoxy derivative in rat plasma) .
  • CYP Inhibition : Lower CYP3A4 inhibition (IC50 > 50 µM) compared to morpholine-containing analogs (IC50 = 8.3 µM) due to reduced basicity .
  • Blood-Brain Barrier (BBB) Penetration : Predicted logBB = -0.7 (poor penetration) vs. -0.2 for ethoxy analogs, attributed to higher polar surface area .

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